molecular formula C9H14O3 B1360693 6-Cyclopropyl-6-oxohexanoic acid CAS No. 898766-89-7

6-Cyclopropyl-6-oxohexanoic acid

Cat. No.: B1360693
CAS No.: 898766-89-7
M. Wt: 170.21 g/mol
InChI Key: CYYSWLBWCYNGQX-UHFFFAOYSA-N
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Description

6-Cyclopropyl-6-oxohexanoic acid is an organic compound with the molecular formula C9H14O3 It is characterized by the presence of a cyclopropyl group attached to a hexanoic acid backbone, with a ketone functional group at the sixth carbon position

Scientific Research Applications

6-Cyclopropyl-6-oxohexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals

Safety and Hazards

6-Cyclopropyl-6-oxohexanoic acid may cause an allergic skin reaction and serious eye irritation .

Future Directions

Bifunctional C6 carboxylic acids, such as 6-Cyclopropyl-6-oxohexanoic acid, are one of the main side products in the process of cyclohexane oxidation to cyclohexanol and cyclohexanone . The routes of their formation are still under debate . Thus, future research could focus on elucidating these routes and developing new methods for the synthesis of this compound from inexpensive compounds using safe catalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-6-oxohexanoic acid can be achieved through several methods. One common approach involves the oxidation of 6-cyclopropylhexanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place under acidic conditions to facilitate the formation of the ketone group at the sixth carbon position.

Industrial Production Methods: Industrial production of this compound may involve the use of more efficient and scalable processes. One such method includes the catalytic oxidation of 6-cyclopropylhexanol using supported metal catalysts, which can offer higher yields and selectivity. Additionally, enzymatic methods have been explored, utilizing specific oxidases to convert 6-cyclopropylhexanol to the desired ketone product .

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopropyl-6-oxohexanoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or anhydrides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The cyclopropyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or enzymatic oxidases.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or halides under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or anhydrides.

    Reduction: Formation of 6-cyclopropylhexanol.

    Substitution: Formation of substituted cyclopropyl derivatives.

Comparison with Similar Compounds

    6-Oxohexanoic acid: Lacks the cyclopropyl group, leading to different reactivity and applications.

    6-Cyclopropylhexanoic acid:

    Cyclopropylcarboxylic acid: Contains a cyclopropyl group but differs in the position and type of functional groups.

Uniqueness: 6-Cyclopropyl-6-oxohexanoic acid is unique due to the combination of a cyclopropyl group and a ketone functional group on a hexanoic acid backbone. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .

Properties

IUPAC Name

6-cyclopropyl-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8(7-5-6-7)3-1-2-4-9(11)12/h7H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYSWLBWCYNGQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645364
Record name 6-Cyclopropyl-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-89-7
Record name 6-Cyclopropyl-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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